molecular formula C17H17NO4S2 B5478599 5-(thiomorpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid

5-(thiomorpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid

Cat. No.: B5478599
M. Wt: 363.5 g/mol
InChI Key: JUGWDQSDSSJGOD-UHFFFAOYSA-N
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Description

The compound “5-(thiomorpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid” is a complex organic molecule. It contains a biphenyl group (two connected benzene rings), a carboxylic acid group (-COOH), and a thiomorpholin-4-ylsulfonyl group. The latter is a sulfur-containing group that is often seen in pharmaceuticals and other biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the biphenyl core, the introduction of the carboxylic acid group, and the attachment of the thiomorpholin-4-ylsulfonyl group. Unfortunately, without specific literature or patents on this compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar biphenyl group, the polar carboxylic acid group, and the cyclic thiomorpholin-4-ylsulfonyl group. The presence of these different groups would give the molecule a range of different chemical properties, potentially allowing it to interact with a variety of biological targets .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The thiomorpholin-4-ylsulfonyl group could also participate in a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of both polar (carboxylic acid) and nonpolar (biphenyl) regions could give it a range of solubility properties. The exact properties would need to be determined experimentally .

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to make definitive statements about its safety .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially lead to the development of new pharmaceuticals or other useful compounds .

Properties

IUPAC Name

3-phenyl-5-thiomorpholin-4-ylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S2/c19-17(20)15-10-14(13-4-2-1-3-5-13)11-16(12-15)24(21,22)18-6-8-23-9-7-18/h1-5,10-12H,6-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGWDQSDSSJGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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